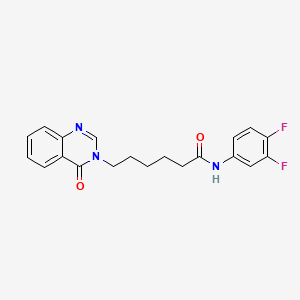

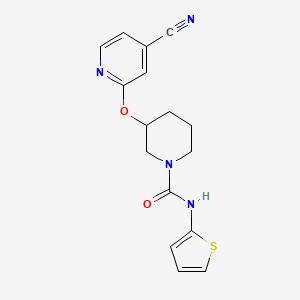

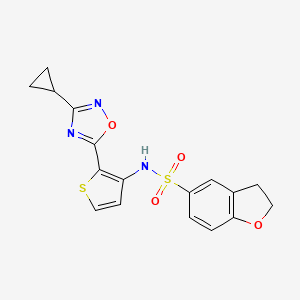

N-(2-(3-环丙基-1,2,4-噁二唑-5-基)噻吩-3-基)-2,3-二氢苯并呋喃-5-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2- (1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The molecular structure of this compound comprises cyclopropyl, thiophenyl, and oxadiazolyl moieties, along with a trifluoromethylphenyl group. The molecular weight is 293.34.Chemical Reactions Analysis

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Physical And Chemical Properties Analysis

The compound is a beige powder with a melting point of 132–133°C . The 1H NMR spectrum, δ, ppm: 6.65–6.73 m (1H), 6.91–7.07 m (3H, Ar, NH2), 7.30–7.39 m (1H), 7.69 d. d (1H, J = 5.2, 1.2 Hz), 7.79 d. d (1H, J = 5.2, 3.2 Hz), 7.84 d. d (1H, J = 8.0, 1.2 Hz), 8.49 d. d (1H, J = 2.8, 1.2 Hz) .科学研究应用

a. Ataluren (Translarna): Ataluren is used for the treatment of Duchenne muscular dystrophy and other diseases caused by nonsense mutations. It acts by promoting read-through of premature stop codons in mRNA, allowing for the synthesis of functional proteins.

b. Azilsartan: Azilsartan is an angiotensin II receptor antagonist employed for hypertension medication. It helps regulate blood pressure by blocking the vasoconstrictive effects of angiotensin II.

c. Opicapone: Opicapone serves as an adjunctive therapy for Parkinson’s disease. It inhibits catechol-O-methyltransferase (COMT), thereby prolonging the effects of levodopa and improving motor symptoms.

d. Selective Carbonic Anhydrase Inhibitors: Certain 1,2,4-oxadiazole derivatives act as selective inhibitors of human carbonic anhydrase isoforms, which are relevant to cancer therapy, age-related diseases, and antimicrobial treatments.

e. Peroxisome Proliferator-Activated Receptor Agonists: Novel 1,2,4-oxadiazoles function as dual agonists for peroxisome proliferator-activated receptor α/δ (PPARα/δ), potentially impacting metabolic disorders.

f. Sirtuin 2 Inhibitors: Sirtuin 2 inhibitors, based on the 1,2,4-oxadiazole scaffold, hold promise for modulating cellular processes related to aging and longevity.

Organic Synthesis

The 1,2,4-oxadiazole core can rearrange into other heterocycles due to its low aromaticity and the presence of a weak O–N bond. Organic chemists actively employ this property in synthetic transformations .

Energetic Materials

Researchers have explored 1,2,4-oxadiazoles for their potential use in energetic materials, such as explosives and propellants .

Fluorescent Dyes and OLEDs

These heterocycles find application in the development of fluorescent dyes and organic light-emitting diodes (OLEDs) .

Sensors

1,2,4-oxadiazoles have been investigated for their sensing properties, including applications in chemical sensors and biosensors .

Insecticides

Some derivatives exhibit insecticidal properties, making them relevant for pest control .

作用机制

The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment . The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .

属性

IUPAC Name |

N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4S2/c21-26(22,12-3-4-14-11(9-12)5-7-23-14)20-13-6-8-25-15(13)17-18-16(19-24-17)10-1-2-10/h3-4,6,8-10,20H,1-2,5,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAVMILUUBLWNIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3=C(C=CS3)NS(=O)(=O)C4=CC5=C(C=C4)OCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2,3-dihydrobenzofuran-5-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromobenzo[d]thiazol-4-amine](/img/structure/B2488940.png)

![N-butyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2488949.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2488950.png)